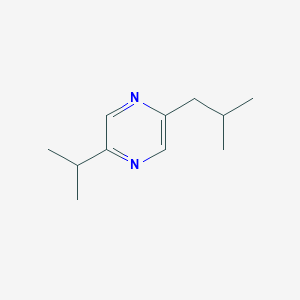
2-Isopropyl-5-isobutylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-5-isopropylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources, including plants and foods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-isopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminobutane with 2,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazine ring.
Industrial Production Methods: Industrial production of 2-Isobutyl-5-isopropylpyrazine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutyl-5-isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazines.
Applications De Recherche Scientifique
2-Isobutyl-5-isopropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s distinct aroma makes it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used as a flavoring agent in the food industry due to its earthy aroma.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-5-isopropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
2-Isobutyl-5-isopropylpyrazine can be compared with other pyrazine derivatives, such as:
2-Isobutyl-3-methoxypyrazine: Known for its green bell pepper aroma.
2,3-Dimethylpyrazine: Has a nutty aroma and is used in flavoring.
2,5-Dimethylpyrazine: Exhibits a roasted or burnt aroma.
The uniqueness of 2-Isobutyl-5-isopropylpyrazine lies in its specific isobutyl and isopropyl substituents, which contribute to its distinct aroma and chemical properties.
Propriétés
Numéro CAS |
68290-70-0 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
UHVOUUJPLVBJAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=C(C=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



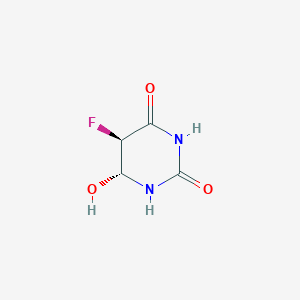
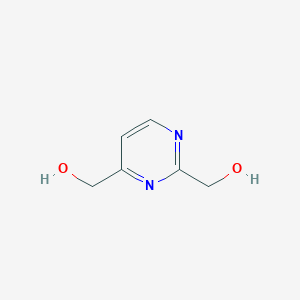

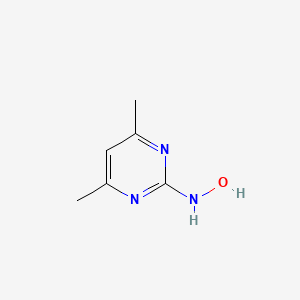
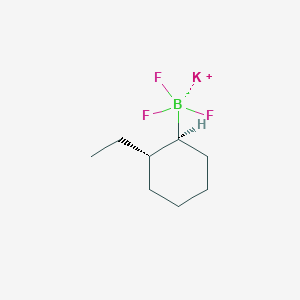
![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)

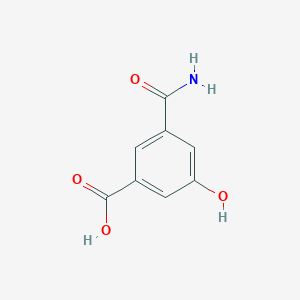
![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
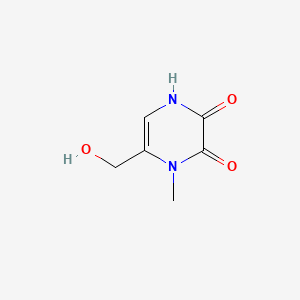
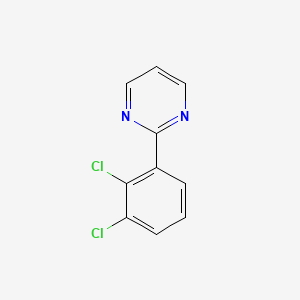
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
